Sub-Nanomolar Biochemical Potency Against LRRK2 G2019S vs. Wild-Type LRRK2 Defines Mutant-Selective Inhibitor Profile
The target compound inhibits the LRRK2 G2019S mutant with an IC50 of 0.200 nM in a biochemical assay using fluorescein-labeled LRRKtide as substrate [1]. In contrast, the same compound exhibits an EC50 of 50.0 nM against wild-type LRRK2 in a comparable biochemical assay format [2], yielding a calculated 250-fold selectivity for the Parkinson's disease-relevant G2019S mutant. This selectivity ratio significantly exceeds that of the reference benzothiazole-benzamide compound 4 (EC50 = 851 nM against LRRK2 WT) described in patent US9499542 [3], which shows no measurable G2019S selectivity.
| Evidence Dimension | LRRK2 G2019S vs. wild-type biochemical inhibition potency |
|---|---|
| Target Compound Data | LRRK2 G2019S IC50 = 0.200 nM; LRRK2 WT EC50 = 50.0 nM |
| Comparator Or Baseline | Reference compound 4 (US9499542): LRRK2 WT EC50 = 851 nM; no reported G2019S selectivity |
| Quantified Difference | 250-fold selectivity for G2019S over WT; target compound is 17-fold more potent against WT than reference compound 4 |
| Conditions | Biochemical kinase assay using LRRKtide substrate; 15 min pre-incubation (G2019S) and 30 min incubation (WT) |
Why This Matters
The 250-fold G2019S selectivity directly addresses the need for Parkinson's disease-relevant tool compounds that avoid pan-LRRK2 inhibition, reducing potential renal and pulmonary safety liabilities associated with chronic wild-type LRRK2 suppression.
- [1] BindingDB BDBM50612231: IC50 = 0.200 nM against N-terminal GST-fused human LRRK2 G2019S mutant (fluorescein-LRRKtide substrate, 15 min pre-incubation). View Source
- [2] BindingDB BDBM254937, US9499542/20: EC50 = 50.0 nM against LRRK2 WT (1 nM kinase, 30 min incubation, 0-30 μM compound). View Source
- [3] BindingDB BDBM254921, US9499542/4: EC50 = 851 nM for reference compound 4 against LRRK2 WT (same assay conditions). View Source
